AMINOGLUTETHIMIDE IMPURITY A

Vue d'ensemble

Description

Aminoglutethimide is a nonsteroidal aromatase inhibitor historically used in treating hormone-dependent breast cancer and Cushing’s syndrome by suppressing estrogen synthesis . Its mechanism involves competitive inhibition of aromatase, the enzyme converting androgens to estrogens, via interaction with key binding sites .

Méthodes De Préparation

Synthetic Routes for Aminoglutethimide Impurity A

Catalytic Hydrogenation of 3-Ethyl-3-(3-Nitrophenyl)Piperidine-2,6-Dione

The primary method for synthesizing this compound involves the reduction of 3-ethyl-3-(3-nitrophenyl)piperidine-2,6-dione. Foster et al. (1983) developed this route using catalytic hydrogenation with palladium on activated charcoal (Pd/C) in the presence of cyclohexene as a hydrogen donor . The reaction proceeds in 1,4-dioxane under reflux conditions for 3 hours, achieving a yield of 67% . Key parameters include:

| Parameter | Detail |

|---|---|

| Starting material | 3-Ethyl-3-(3-nitrophenyl)piperidine-2,6-dione |

| Catalyst | 10% Pd/C |

| Solvent | 1,4-Dioxane |

| Hydrogen source | Cyclohexene |

| Reaction temperature | Reflux (~101°C) |

| Reaction time | 3 hours |

| Yield | 67% |

This method avoids hazardous nitration steps, reducing the risk of regio-isomeric byproducts . The nitro group at the 3-position of the phenyl ring is selectively reduced to an amine, forming the target impurity .

Reaction Optimization and Process Considerations

Temperature and Time Dependence

Kinetic studies indicate that temperatures below 80°C result in incomplete reduction, while prolonged heating (>5 hours) promotes over-reduction or decomposition . The optimal window of 3 hours at reflux balances conversion and selectivity.

Analytical Characterization and Purity Control

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia specifies an HPLC method for impurity profiling :

| Parameter | Detail |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile phase | Methanol:buffer (65:35), pH 5.0 |

| Flow rate | 1.0 mL/min |

| Detection | UV at 328 nm |

| Retention time | 12–14 minutes |

This method resolves Impurity A from aminoglutethimide and other related substances, with a limit of detection (LOD) of 0.05% .

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d6): δ 1.15 (t, 3H, CH2CH3), 2.45 (q, 2H, CH2CH3), 3.20 (m, 2H, piperidine-H), 6.80–7.40 (m, 4H, aromatic-H) .

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .

Industrial-Scale Challenges and Mitigation

Byproduct Formation During Hydrogenation

Side reactions such as deethylation or ring-opening occur at high Pd/C concentrations. Process controls include:

-

Maintaining substrate-to-catalyst ratios ≥ 10:1

Purification Techniques

Crystallization from ethanol/water mixtures (70:30 v/v) removes residual dioxane and unreacted starting material, achieving >99% purity .

Mécanisme D'action

The mechanism of action of AMINOGLUTETHIMIDE IMPURITY A involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs of Aminoglutethimide

Phenylpyrrolidinedione Derivatives

Synthetic analogs based on phenylpyrrolidinedione scaffolds were designed to enhance selectivity for aromatase over cholesterol side-chain cleavage enzyme (CSCC). Key findings include:

- Compound 1 (1-(4-aminophenyl)pyrrolidine-2,5-dione): Exhibited Ki values of 0.68 µM (aromatase) and 14 µM (CSCC), demonstrating 20-fold selectivity for aromatase .

- 4-Nitrophenyl derivatives: Showed weak, nonselective inhibition, emphasizing the necessity of the primary amine moiety for potency .

Bicyclic Derivatives

Novel 3-azabicyclohexane- and heptane-diones were synthesized to mimic aminoglutethimide’s pharmacophore. The 1R-(+)-enantiomer of 1h displayed potent aromatase inhibition (Ki = 0.23 µM), comparable to aminoglutethimide but with improved structural rigidity .

Table 1: Biochemical Activity of Aminoglutethimide and Analogs

| Compound | Ki (Aromatase, µM) | Ki (CSCC, µM) | Selectivity Ratio (CSCC/Aromatase) | Source |

|---|---|---|---|---|

| Aminoglutethimide | 0.26 | N/A | N/A | |

| Phenylpyrrolidinedione 1 | 0.68 | 14 | 20.6 | |

| Bicyclic derivative 1h | 0.23 | N/A | N/A |

Comparison with Newer Aromatase Inhibitors

Potency and Selectivity

- Letrozole and Anastrozole: Third-generation inhibitors with IC50 values <0.01 µM, significantly lower than aminoglutethimide (IC50 = 0.47 µM) .

- 4-Hydroxyandrostenedione: Demonstrated Ki = 1.47 µM, less potent than aminoglutethimide in vitro but with clinical advantages due to steroidal structure .

Table 2: Comparative Inhibitory Potency

Interactions with Non-Aromatase Targets

Cereblon Binding

Aminoglutethimide’s glutarimide core was compared with thalidomide and cycloheximide for cereblon affinity:

- Thalidomide: Single substituent at position a; higher affinity than aminoglutethimide .

- Aminoglutethimide: Double-branched at position a; reduced binding due to steric effects .

Clinical Efficacy and Limitations

Response Rates in Breast Cancer

- First-line use: 47% objective response rate (aminoglutethimide + hydrocortisone) vs. 28% for tamoxifen .

- Second-line use : 19% response rate in heavily pretreated patients, highlighting reduced efficacy post-chemotherapy .

Pharmacokinetic Interactions

- Tamoxifen combination: Aminoglutethimide induces tamoxifen metabolism, reducing serum levels by 60–70% and diminishing efficacy .

Table 3: Clinical Outcomes in Advanced Breast Cancer

Activité Biologique

Aminoglutethimide impurity A is a compound associated with the drug aminoglutethimide, which is primarily used as an aromatase inhibitor in the treatment of hormone-sensitive cancers, particularly breast cancer. This article delves into the biological activity of this impurity, examining its pharmacological properties, metabolic pathways, and potential clinical implications.

Overview of Aminoglutethimide

Aminoglutethimide is a synthetic compound that inhibits aromatase, an enzyme critical for estrogen synthesis from androgens. By blocking this enzyme, aminoglutethimide reduces estrogen levels, which can slow the growth of estrogen-dependent tumors. The compound also affects steroidogenesis by inhibiting cholesterol side-chain cleavage and other steroid biosynthetic pathways .

Biological Activity

Mechanism of Action

Aminoglutethimide and its impurities exert their biological effects through several mechanisms:

- Aromatase Inhibition : The primary action of aminoglutethimide is the competitive inhibition of aromatase. This inhibition leads to decreased levels of estrogens such as estradiol and estrone, which are crucial for the proliferation of certain breast cancer cells .

- Steroid Synthesis Inhibition : Besides aromatase, aminoglutethimide also inhibits other enzymes involved in steroid synthesis, including cholesterol side-chain cleavage enzyme (CSCC), leading to reduced production of adrenal steroids like cortisol .

Pharmacokinetics

- Absorption : Aminoglutethimide is rapidly absorbed from the gastrointestinal tract with a bioavailability comparable to that of its solution form .

- Metabolism : The compound undergoes hepatic metabolism, with 34-54% excreted unchanged in urine within 48 hours. Major metabolites include N-acetylaminoglutethimide and hydroxylaminoglutethimide, which may influence the drug's efficacy and safety profile .

- Elimination : The route of elimination is primarily renal, with metabolites being excreted in urine .

Case Study 1: Efficacy in Breast Cancer Treatment

A study evaluated the efficacy of aminoglutethimide combined with tamoxifen in postmenopausal women with hormone receptor-positive breast cancer. Results indicated that patients receiving this combination therapy had improved outcomes compared to those receiving tamoxifen alone. The study highlighted aminoglutethimide's role in enhancing the therapeutic effects of tamoxifen through synergistic action against estrogen synthesis .

Case Study 2: Metabolite Profile Analysis

Research investigating the metabolite profile of aminoglutethimide revealed that chronic administration leads to the formation of hydroxylaminoglutethimide. This metabolite was associated with altered pharmacokinetics and potentially reduced half-life of the parent compound during prolonged therapy. Monitoring these metabolites could provide insights into individual responses to treatment and inform dosing strategies .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Equivalent to solution form |

| Metabolism | Hepatic |

| Excretion (urine) | 34-54% unchanged |

| Major Metabolites | N-acetylaminoglutethimide |

| Hydroxylaminoglutethimide |

Table 2: Clinical Outcomes from Case Studies

| Study | Treatment Regimen | Outcome |

|---|---|---|

| Efficacy Study | Aminoglutethimide + Tamoxifen | Improved survival rates |

| Metabolite Analysis | Chronic Aminoglutethimide administration | Altered pharmacokinetics observed |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Aminoglutethimide is a bicyclic compound that acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens. This property is particularly beneficial in treating hormone-sensitive cancers, such as breast cancer. AGI-A, as an impurity, may influence the pharmacological profile of aminoglutethimide by altering its efficacy or safety profile due to potential interactions or metabolic pathways.

Mechanism of Inhibition

- Cholesterol Side-Chain Cleavage (SCC) : AG inhibits SCC by interfering with cytochrome P-450 enzymes.

- Aromatase Inhibition : The compound prevents the conversion of androgens into estrogens, which is critical in hormone-dependent tumors.

Applications in Drug Development

AGI-A serves as a reference standard in pharmaceutical development and quality control processes. Its role includes:

- Stability Testing : Evaluating the stability of aminoglutethimide formulations by assessing the degradation pathways involving AGI-A.

- Formulation Development : Understanding the impact of impurities on drug efficacy and safety profiles.

Case Study 1: HPLC Method Development

A study demonstrated the use of HPLC coupled with molecularly imprinted solid-phase extraction (MISPE) to effectively isolate aminoglutethimide from human urine samples, achieving recoveries greater than 90% . This method highlights the importance of AGI-A in understanding the pharmacokinetics of aminoglutethimide.

Case Study 2: In Vivo Studies

Research involving animal models has shown that aminoglutethimide significantly reduces estrogen levels, which can be correlated with the presence of impurities like AGI-A influencing overall drug activity . These findings underscore the necessity for rigorous impurity profiling during drug development.

Future Research Directions

Future studies should focus on:

- Toxicological Assessments : Investigating the safety implications of AGI-A as an impurity in clinical settings.

- Enhanced Analytical Techniques : Developing more sensitive methods for detecting low levels of AGI-A in biological matrices.

- Mechanistic Studies : Exploring how AGI-A affects the pharmacodynamics and pharmacokinetics of aminoglutethimide.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Aminoglutethimide Impurity A in pharmaceutical formulations?

- Methodology : Use hyphenated techniques such as LC-MS/MS or GC-MS/MS for sensitive detection and quantification. Confirm structural identity via NMR (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) . Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (e.g., R² ≥ 0.995), accuracy (recovery 90–110%), and precision (%RSD < 5%) .

- Example Workflow :

Sample preparation using solid-phase extraction (SPE) to isolate impurities.

Chromatographic separation with a C18 column (e.g., 2.6 µm, 150 mm × 4.6 mm).

Quantify using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Q. How can researchers design stability studies to evaluate degradation pathways leading to this compound?

- Methodology : Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidative, thermal, photolytic). Monitor impurity formation via HPLC-UV/PDA and LC-MS/MS . Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Include controls to distinguish between process-related and degradation impurities .

- Key Parameters :

- Temperature: 40–80°C (thermal stress).

- Oxidative agents: 0.1–3% H₂O₂.

- Light exposure: Per ICH Q1B guidelines.

Q. What validation parameters are critical for ensuring the reliability of impurity quantification methods?

- Methodology : Validate per ICH Q2(R1) and FDA guidelines , focusing on:

- Specificity : Resolve Impurity A from other peaks (resolution ≥ 2.0).

- Linearity : 5–120% of the target concentration range.

- LOQ/LOD : Typically ≤ 0.05% for genotoxic impurities.

- Robustness : Test pH, flow rate, and column temperature variations .

Advanced Research Questions

Q. How can researchers resolve contradictory analytical data when characterizing this compound?

- Methodology :

- Perform orthogonal analyses (e.g., NMR vs. HRMS) to confirm structural assignments.

- Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers.

- Cross-validate results with independent labs or reference standards.

- Document all raw data and metadata to ensure traceability .

Q. What protocols are recommended for assessing the genotoxic potential of this compound?

- Methodology :

- Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays .

- If impurity synthesis is unfeasible, justify via computational toxicology (e.g., QSAR models ) and literature review of structurally analogous compounds.

- Include positive/negative controls and adhere to OECD/ICH S2 guidelines .

Q. What challenges arise in structural elucidation of trace-level this compound, and how can they be mitigated?

- Challenges :

- Low concentration (< 0.1%) leading to poor signal-to-noise ratios.

- Isomeric interference (e.g., stereoisomers, tautomers).

- Solutions :

- Enrich impurities via preparative HPLC .

- Use cryoprobe NMR or ion mobility spectrometry for enhanced sensitivity.

- Compare experimental spectra with computational predictions (e.g., DFT calculations) .

Q. How can researchers ensure reproducibility when developing impurity profiling methods?

- Methodology :

- Pre-register protocols on platforms like Open Science Framework .

- Share raw datasets, analysis scripts, and chromatographic conditions publicly.

- Use standard operating procedures (SOPs) and inter-laboratory validation .

Q. What ethical considerations are critical when handling data related to this compound?

- Guidelines :

- Protect intellectual property while disclosing safety-critical data (e.g., genotoxicity).

- Adhere to GDPR and HIPAA for patient data in clinical studies.

- Disclose funding sources and conflicts of interest in publications .

Q. How can computational chemistry aid in predicting the formation of this compound during synthesis?

- Methodology :

- Apply Density Functional Theory (DFT) to model reaction pathways.

- Use molecular dynamics simulations to study degradation mechanisms.

- Validate predictions with experimental data (e.g., LC-MS/MS, kinetic studies) .

Q. What strategies integrate impurity profiling data with existing literature to advance regulatory guidelines?

- Methodology :

- Conduct systematic reviews using databases like PubMed and SciFinder.

- Perform meta-analyses to identify trends in impurity thresholds across studies.

- Collaborate with regulatory bodies (e.g., EMA, FDA) to align methods with evolving standards .

Propriétés

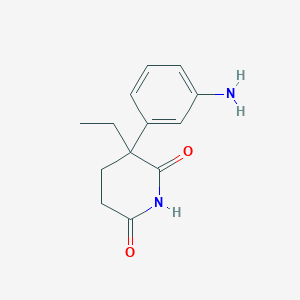

IUPAC Name |

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.